2',3'-Dideoxy-5-methylcytidine, often encountered in research literature as AzddMeC or CS-92, is a synthetic nucleoside analog. [, ] It belongs to the class of 2',3'-dideoxynucleosides, which are characterized by the absence of a hydroxyl group at both the 2' and 3' positions of the deoxyribose sugar moiety. [, ] 2',3'-Dideoxy-5-methylcytidine has garnered significant interest in scientific research due to its potent antiviral activity, particularly against retroviruses like HIV. [, , , ]
While the provided abstracts don't delve into specific synthesis methods for 2',3'-Dideoxy-5-methylcytidine, they allude to the synthesis of various sugar-modified pyrimidine and purine nucleosides, including those with 3'-azido-2',3'-dideoxy modifications. [] It can be inferred that the synthesis of 2',3'-Dideoxy-5-methylcytidine likely involves similar methodologies employed for synthesizing related nucleoside analogs.
2',3'-Dideoxy-5-methylcytidine is structurally analogous to the naturally occurring nucleoside deoxycytidine. The key distinction lies in the absence of hydroxyl groups at the 2' and 3' positions of the deoxyribose sugar and the presence of an azido group at the 3' position in 2',3'-Dideoxy-5-methylcytidine. [, , ] This structural modification plays a crucial role in its antiviral activity.
2',3'-Dideoxy-5-methylcytidine acts as a potent inhibitor of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. [, ] Following cellular uptake, 2',3'-Dideoxy-5-methylcytidine is phosphorylated to its active triphosphate form, AzddMeC-TP. [] AzddMeC-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain during reverse transcription. Due to the lack of a 3'-hydroxyl group, further DNA chain elongation is halted upon AzddMeC-TP incorporation, thereby inhibiting viral DNA synthesis. [, ]
2',3'-Dideoxy-5-methylcytidine has been extensively studied for its potent and selective activity against HIV-1 and HIV-2. [, ] Research demonstrates its efficacy in inhibiting HIV replication in various cell types, including human lymphocytes and macrophages. [] Notably, 2',3'-Dideoxy-5-methylcytidine exhibits a favorable toxicity profile, demonstrating significantly lower toxicity to human cells compared to other antiretroviral agents like AZT. [] This selectivity for viral enzymes over cellular enzymes makes it a promising candidate for further development as an anti-HIV therapeutic.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7